molecular formula C30H32N4O8 B6303217 Z-D-Arg(Z)2-OH CAS No. 104321-57-5

Z-D-Arg(Z)2-OH

Cat. No. B6303217
CAS RN: 104321-57-5
M. Wt: 576.6 g/mol
InChI Key: YSGAXJCIEJGVFV-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-D-Arg(Z)2-OH is a cyclic guanidino derivative of arginine . It has the CAS Number: 1947-42-8 and a molecular weight of 576.61 . It is used as an alkylation agent in peptide synthesis .


Synthesis Analysis

Z-D-Arg(Z)2-OH is synthesized by solid-phase synthesis . The sequence of this compound is Arg(Z)2-OH .


Molecular Structure Analysis

The molecular structure of Z-D-Arg(Z)2-OH is represented by the linear formula: C6H5CH2OCONHC(=NH)N(COOCH2C6H5)CH2CH2CH2CH(NHCOOCH2C6H5)COOH .


Physical And Chemical Properties Analysis

Z-D-Arg(Z)2-OH has a molecular weight of 576.61 . It is stored at temperatures between 28 C .

Scientific Research Applications

Peptide Synthesis

Z-D-Arg(Z)2-OH is used as an alkylation agent in peptide synthesis . This process involves the formation of amide bonds between amino acids, which are the building blocks of peptides and proteins. The use of Z-D-Arg(Z)2-OH in this context can help improve the efficiency and specificity of peptide synthesis.

Synthesis of Amino Acid Derivatives

This compound is also used as a lactam for the synthesis of amino acid derivatives . Amino acid derivatives have a wide range of applications in biochemistry and medicine, including the development of new drugs and therapies.

Preparation of Hydroxycrotonic Acid

Z-D-Arg(Z)2-OH can be used for the preparation of hydroxycrotonic acid . Hydroxycrotonic acid is a useful reagent in organic synthesis, and it can be used to produce a variety of chemical compounds.

Drug Discovery

Z-D-Arg(Z)2-OH is a versatile reagent that has been used in drug discovery. It can be used to synthesize new compounds with potential therapeutic effects, contributing to the development of new drugs.

Medicinal Chemistry

In the field of medicinal chemistry, Z-D-Arg(Z)2-OH can be used to modify the structure of existing drugs or to create new drug candidates. This can help improve the efficacy, safety, and pharmacokinetics of these drugs.

Biochemistry Research

Z-D-Arg(Z)2-OH is used in various biochemical research applications. For example, it can be used to study the structure and function of proteins, to investigate enzymatic reactions, or to explore the biochemical pathways in cells.

Proteomics Research

Z-D-Arg(Z)2-OH is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in various proteomics techniques, such as protein identification and characterization, protein-protein interactions, and post-translational modification analysis.

Solid-Phase Synthesis

Z-D-Arg(Z)2-OH is synthesized by solid-phase synthesis . This method is widely used in the synthesis of peptides and small proteins. It allows for the stepwise construction of a desired peptide chain, offering high yields and purity.

Safety and Hazards

The safety data sheet for Z-D-Arg(Z)2-OH suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGAXJCIEJGVFV-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN(/C(=N/C(=O)OCC2=CC=CC=C2)/N)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.